4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound that features a furan ring, a triazole ring, and a methoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps, starting with the preparation of the furan and triazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or gold, can facilitate the cyclization and condensation reactions, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, often using reagents like sodium borohydride or hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl acetate group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Sodium methoxide, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted phenyl acetates
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Furfuryl aryl(alkyl) ketones: These compounds also contain a furan ring and are used in similar applications, such as the synthesis of pharmaceuticals and materials.
Thiazole derivatives: These compounds share structural similarities with the triazole ring and are known for their medicinal properties, including anticancer and antimicrobial activities.
Uniqueness
What sets 4-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[4-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-10(21)24-12-6-5-11(8-14(12)22-2)9-17-20-15(18-19-16(20)25)13-4-3-7-23-13/h3-9H,1-2H3,(H,19,25)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDKIVIVLJBVTM-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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